[(2-Chloro-4-methylphenyl)methyl](propan-2-yl)amine
Overview
Description
Scientific Research Applications
Structural Analysis and Computational Studies
Compounds structurally related to “(2-Chloro-4-methylphenyl)methylamine” have been characterized by various spectroscopic techniques, including FTIR, UV–Vis, and multinuclear NMR, alongside computational studies such as density functional theory (DFT) and time-dependent DFT. The geometries of these compounds were optimized, with predicted bond lengths and angles showing good agreement with X-ray crystal structure data (Nycz et al., 2011).
Antibacterial and Antifungal Activities
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These include derivatives like 4-thiazolidinones and 2-azetidinones, which have shown promising results against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species such as Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017).
Corrosion Inhibition
Amine derivatives, including those structurally related to “(2-Chloro-4-methylphenyl)methylamine,” have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies involved electrochemical measurements, surface analysis, and computational methods to understand the adsorption mechanism and efficiency of these inhibitors (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity
Some derivatives have been synthesized and characterized for their potential in medical applications due to their antibacterial, antifungal, and cytotoxic properties. These compounds, after proper characterization, showed promising biological activities and could be considered for medical applications (Aly & El-Mohdy, 2015).
The use of “(2-Chloro-4-methylphenyl)methylamine” and its derivatives in scientific research spans across a variety of applications, from structural analysis and computational studies to potential medical uses due to their antimicrobial properties and the role as corrosion inhibitors. These studies underline the compound's versatility and potential in different scientific and industrial fields.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-methylphenyl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds. Additionally, (2-Chloro-4-methylphenyl)methylamine may also interact with other biomolecules involved in metabolic pathways, influencing their activity and function.
Cellular Effects
(2-Chloro-4-methylphenyl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways that regulate cell growth and differentiation . Furthermore, (2-Chloro-4-methylphenyl)methylamine can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are essential for cellular metabolism.
Molecular Mechanism
The molecular mechanism of (2-Chloro-4-methylphenyl)methylamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it may inhibit or activate certain enzymes, leading to changes in their catalytic activity . Additionally, (2-Chloro-4-methylphenyl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-methylphenyl)methylamine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-4-methylphenyl)methylamine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (2-Chloro-4-methylphenyl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
(2-Chloro-4-methylphenyl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of (2-Chloro-4-methylphenyl)methylamine within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
(2-Chloro-4-methylphenyl)methylamine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Properties
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-7-10-5-4-9(3)6-11(10)12/h4-6,8,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXBGFSHOOWPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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